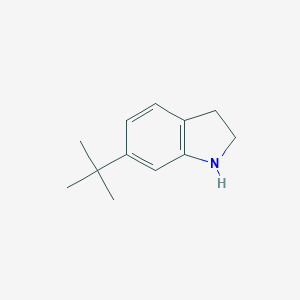

6-(tert-Butyl)indoline

Vue d'ensemble

Description

6-(tert-Butyl)indoline is a heterocyclic aromatic compound derived from indoline, a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The tert-butyl substituent at the 6-position introduces steric bulk and modulates electronic properties, enhancing stability and influencing reactivity. This compound is synthesized via methods such as catalytic hydrogenation or substitution reactions, often requiring precise control of temperature and solvent conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)indoline typically involves the introduction of the tert-butyl group onto the indoline core. One common method is the Friedel-Crafts alkylation reaction, where indoline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.

Another method involves the use of tert-butyl lithium as a nucleophile to introduce the tert-butyl group onto a pre-functionalized indoline derivative. This reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-(tert-Butyl)indoline can undergo various chemical reactions, including:

Oxidation: The indoline core can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The reduction of this compound can lead to the formation of tetrahydroindoline derivatives. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Indole derivatives.

Reduction: Tetrahydroindoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated indoline derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C12H15N

Molecular Weight : Approximately 173.25 g/mol

Structure : The core structure of 6-(tert-butyl)indoline features a bicyclic indole framework, which is known for its biological activity.

This compound exhibits a range of biological activities that make it a candidate for further research and application.

Anticancer Properties

Indole derivatives, including this compound, have been associated with anticancer effects. Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms:

- Mechanisms of Action :

- Modulation of apoptosis pathways.

- Inhibition of specific kinases involved in tumor growth.

A study reported that certain indole derivatives showed IC50 values in the nanomolar range against human cancer cell lines, suggesting significant potency as anticancer agents .

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial properties. Indole derivatives have been shown to exhibit activity against various bacterial strains, including multidrug-resistant organisms:

- In vitro Studies :

- Compounds were tested against Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MIC) were determined to assess potency.

For instance, a related study found that certain indole derivatives had MIC values lower than standard antibiotics, indicating potential as new antimicrobial agents .

Pharmacological Applications

The pharmacological applications of this compound are broad, encompassing several therapeutic areas:

Antitubercular Activity

Research has highlighted the potential of indole derivatives in treating tuberculosis. A specific study evaluated the antitubercular activity of synthesized indole compounds, reporting significant efficacy against Mycobacterium tuberculosis strains:

- Key Findings :

Neuropharmacological Effects

Indole derivatives have been investigated for their neuropharmacological properties, including potential applications in treating neurological disorders such as schizophrenia and depression:

- Mechanisms :

- Interaction with serotonin receptors.

- Modulation of neurotransmitter levels.

Synthetic Methods and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the introduction of the tert-butyl group via condensation reactions with isatins or other aromatic compounds.

Case Study: Synthesis and Activity

A notable case study involved the synthesis of a series of tert-butyl-substituted indoles and their biological evaluation:

| Compound | Synthesis Method | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | Condensation with isatin | 25 | Anticancer |

| Compound B | Electrophilic substitution | 30 | Antimicrobial |

| Compound C | Alkylation reactions | 15 | Antitubercular |

This table summarizes the synthetic routes and biological activities observed for selected derivatives.

Conclusion and Future Directions

The applications of this compound are diverse, with promising results in anticancer, antimicrobial, and neuropharmacological research. Continued exploration into its mechanisms of action and the development of novel derivatives could lead to significant advancements in therapeutic strategies against various diseases.

Future research should focus on:

- Detailed mechanistic studies to elucidate the pathways involved in its biological activities.

- Clinical trials to evaluate efficacy and safety in humans.

- Exploration of structure-activity relationships to optimize potency and selectivity.

Mécanisme D'action

The mechanism of action of 6-(tert-Butyl)indoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the binding affinity and selectivity of the compound for its target, enhancing its therapeutic potential. The exact molecular pathways involved can vary depending on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Molecular Formula: C₁₃H₁₇NO (tert-Butyl 6-hydroxyindoline-1-carboxylate example) .

- Functional Groups : A tert-butyl ester at the 1-position and a hydroxyl group at the 6-position in its carboxylate form .

- Applications : Intermediate in drug development, particularly for anticancer and antimicrobial agents, due to its ability to interact with biological targets like enzymes and receptors .

Structural Analogs and Substituent Effects

The biological and chemical properties of indoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 6-(tert-Butyl)indoline with key analogs:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Biological Activity | Reference |

|---|---|---|---|---|---|

| This compound | tert-Butyl (6-position) | ~201.29 | High steric hindrance; enhanced stability | Anticancer, enzyme inhibition | |

| 7-(tert-Butyl)indoline | tert-Butyl (7-position) | 201.29 | Altered electronic distribution; reduced steric hindrance vs. 6-substituted | Antimicrobial, antiviral | |

| tert-Butyl 6-methoxyindoline-1-carboxylate | Methoxy (6-position), carboxylate (1-position) | 249.31 | Improved solubility; hydrogen bonding capacity | Drug intermediate, kinase inhibition | |

| tert-Butyl 6-bromoindoline-1-carboxylate | Bromo (6-position), carboxylate (1-position) | 313.18 | Electrophilic reactivity; halogen bonding | Potential anticancer agent | |

| 6-(Piperidin-4-yl)indoline hydrochloride | Piperidinyl (6-position) | ~280.80 | Enhanced bioavailability; basic nitrogen center | CNS drug candidate | |

| tert-Butyl 6-aminoindoline-1-carboxylate | Amino (6-position), carboxylate (1-position) | 235.28 | Nucleophilic reactivity; hydrogen bonding | Antiviral, antimicrobial |

Positional Isomerism: 6- vs. 7-Substituted Indolines

- This compound : The tert-butyl group at the 6-position creates significant steric hindrance, reducing reactivity at the adjacent nitrogen but improving metabolic stability. This positional preference is critical for binding to hydrophobic pockets in enzymes .

- 7-(tert-Butyl)indoline : Substitution at the 7-position shifts electronic density toward the nitrogen, increasing its basicity. However, reduced steric shielding may lower stability compared to the 6-isomer .

Functional Group Modifications

- Methoxy vs. Hydroxy Groups : The methoxy derivative (tert-Butyl 6-methoxyindoline-1-carboxylate) exhibits greater lipophilicity and metabolic resistance compared to the hydroxy analog, which can form hydrogen bonds but is prone to oxidation .

- Halogenation : Bromo or chloro substituents (e.g., tert-Butyl 6-bromoindoline-1-carboxylate) enhance electrophilicity, enabling cross-coupling reactions for further derivatization. Halogens also improve binding to hydrophobic protein domains .

- Amino Groups: tert-Butyl 6-aminoindoline-1-carboxylate shows nucleophilic reactivity and enhanced solubility in acidic conditions, making it suitable for proton-coupled transport mechanisms in drug delivery .

Key Takeaways :

- Steric hindrance from the tert-butyl group improves metabolic stability.

- Halogenation enhances electrophilicity for synthetic diversification.

- Positional isomerism significantly alters electronic and steric properties.

Activité Biologique

6-(tert-Butyl)indoline is a nitrogen-containing heterocyclic compound that belongs to the indole family. Its unique structural features, including a tert-butyl group at the sixth position of the indole ring, contribute to its chemical reactivity and biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, including anticancer and antimicrobial properties.

The molecular formula of this compound is C₁₃H₁₇N, with a molecular weight of approximately 189.28 g/mol. The presence of the tert-butyl group significantly influences the compound's solubility and reactivity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Indole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that indole derivatives exhibit moderate to excellent antiproliferative activity with IC50 values ranging from 0 μM to 100 μM against different cancer cells .

A specific study highlighted the synthesis of novel indole derivatives that demonstrated significant activity against leukemia cell lines, suggesting that structural modifications can enhance their anticancer efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Indole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, a study reported that certain indole-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against various bacterial strains .

The introduction of substituents at specific positions on the indole ring can significantly affect antimicrobial potency. For instance, modifications leading to enhanced interactions with bacterial targets have been noted to improve efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Structure-Activity Relationship (SAR)

A comprehensive study explored the structure-activity relationships of various indole derivatives, including this compound. It was found that substituents at different positions on the indole ring play a crucial role in determining biological activity. The presence of electron-donating groups was linked to increased potency against cancer and microbial targets .

In Vivo Studies

In vivo studies have demonstrated the potential of indole derivatives in treating infections and tumors. For example, animal models treated with specific indole compounds showed reduced tumor growth and improved survival rates compared to control groups . These findings underscore the therapeutic potential of this compound in clinical applications.

Comparative Analysis

The following table summarizes key findings regarding the biological activities of various indole derivatives compared to this compound:

| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC mg/mL) | Unique Features |

|---|---|---|---|

| This compound | 0-100 | 0.06-1.88 | Tert-butyl group enhances reactivity |

| Indole Derivative A | <50 | <0.12 | Stronger antibacterial activity |

| Indole Derivative B | >100 | >1.88 | Less effective due to structural differences |

Q & A

Basic Research Questions

Q. How can researchers determine the structural integrity of 6-(tert-Butyl)indoline using spectroscopic methods?

Q. What are the recommended protocols for synthesizing this compound with high yield?

Optimize reaction conditions (temperature, catalyst, solvent) using a design of experiments (DoE) approach. For example, use Pd-catalyzed cross-coupling for functionalization or reductive amination for indoline ring formation. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm yield gravimetrically .

Q. How should preliminary toxicity assessments for this compound be designed?

Conduct in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) and in vivo acute toxicity studies in rodent models (OECD Guideline 423). Use dose-ranging studies to establish LD and NOAEL (No Observed Adverse Effect Level). Include positive and negative controls to validate assay reliability .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization of this compound derivatives be resolved?

Address discrepancies (e.g., unexpected NMR splitting or HRMS adducts) by:

- Repeating experiments under controlled conditions (dry solvents, inert atmosphere).

- Using 2D NMR (COSY, HSQC) to assign overlapping signals.

- Investigating potential tautomerism or dynamic effects via variable-temperature NMR.

- Cross-referencing with X-ray crystallography if crystalline derivatives are available .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound?

Screen chiral catalysts (e.g., BINOL-derived phosphoric acids or transition-metal complexes) in asymmetric hydrogenation or cyclization reactions. Use kinetic resolution or enzymatic catalysis (e.g., lipases) for chiral center formation. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational modeling (molecular docking) can predict catalyst-substrate interactions .

Q. How should researchers design a mechanistic study to investigate the biological activity of this compound?

- Hypothesis-Driven Approach: Identify targets (e.g., enzyme inhibition, receptor binding) via molecular docking or literature mining.

- Experimental Design: Use siRNA knockdown/CRISPR-Cas9 to validate target relevance in cellular models.

- Data Analysis: Apply statistical methods (ANOVA, dose-response curves) and pathway analysis tools (KEGG, STRING) to link activity to signaling networks. Include negative controls and replicate experiments to ensure robustness .

Q. Data Analysis & Reporting

Q. What are the best practices for presenting contradictory results in pharmacological studies of this compound?

- Contextualize Findings: Compare results with prior studies (e.g., differences in cell lines, assay conditions).

- Statistical Rigor: Use meta-analysis or sensitivity analysis to identify outliers.

- Transparency: Report raw data in supplementary materials and detail limitations (e.g., bioavailability in vitro vs. in vivo) .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Detailed Documentation: Specify exact reagent grades, equipment (e.g., microwave reactor settings), and purification steps.

- Open Data: Share spectral raw files (NMR, MS) in public repositories.

- Collaborative Validation: Partner with independent labs to replicate key findings .

Q. Methodological Challenges

Q. What approaches mitigate challenges in scaling up this compound synthesis?

- Process Chemistry: Transition from batch to flow chemistry for heat-sensitive reactions.

- Byproduct Management: Use inline IR or PAT (Process Analytical Technology) to monitor intermediates.

- Sustainability: Optimize solvent recovery and catalyst recycling via life-cycle assessment (LCA) .

Q. How should researchers address low bioavailability in preclinical studies of this compound?

Propriétés

IUPAC Name |

6-tert-butyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXADKCMBPNFSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.